disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Description
Disodium inosine 5'-monophosphate heptahydrate (IUPAC: disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate; heptahydrate) is a nucleotide derivative with the molecular formula C₁₀H₁₁N₄Na₂O₈P·7H₂O and a molecular weight of 527.3 g/mol (anhydrous: 392.17 g/mol) . It is widely used as a flavor enhancer (INS 631) in the food industry, synthesized via bacterial fermentation or extraction from animal sources . Its structure features a ribose moiety linked to hypoxanthine (6-oxopurine) and a phosphate group, stabilized by disodium ions and seven water molecules in the hydrated form .
Properties
Molecular Formula |
C10H25N4Na2O15P |
|---|---|
Molecular Weight |
518.28 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2 |
InChI Key |
ZEALAQXNWUYYQU-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate typically involves the phosphorylation of inosine. The process begins with the protection of the hydroxyl groups on inosine, followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3). The final step involves deprotection and neutralization with sodium hydroxide to yield the disodium salt form .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microbial strains that can produce inosine. The inosine is then extracted and chemically phosphorylated to produce the desired compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
Oxidation: Inosine-5’-monophosphate.
Reduction: Inosine.
Substitution: Various substituted nucleotides depending on the reagents used.
Scientific Research Applications
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as an immunomodulatory agent.
Industry: Used as a flavor enhancer in the food industry due to its umami taste
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including nucleotide synthesis and energy metabolism. The molecular targets include enzymes such as inosine monophosphate dehydrogenase, which is involved in the synthesis of guanine nucleotides. The compound can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Inosine 5'-Monophosphate Barium Salt Hydrate
- Formula : C₁₀H₁₁BaN₄O₈P·xH₂O
- Molecular Weight : Variable depending on hydration (PubChem CID: 136949443) .
- Key Differences :
Inosine 5'-Triphosphate Trisodium Salt
- Formula : C₁₀H₁₂N₄Na₃O₁₃P₃
- Molecular Weight : Higher due to two additional phosphate groups (CAS: 35908-31-7) .
- Key Differences: Contains a triphosphate chain instead of a monophosphate, enhancing its role in cellular energy transfer (e.g., ATP analogues) . Applications: Biochemical studies of kinase activity and nucleotide metabolism .
Adenosine 5'-Monophosphate (AMP)
Physicochemical and Pharmacological Properties
Discrepancies and Variability in Literature
- Hydration States : reports 7.5 H₂O in the hydrate, while the compound is specified as heptahydrate (7 H₂O). This variability may arise from differing crystallization conditions .
- Stereochemical Nomenclature: lists the stereodescriptor as (2S,3S,4R,5R), conflicting with the (2R,3S,4R,5R) configuration in and . This may reflect typographical errors or alternate naming conventions .
Biological Activity
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, commonly referred to as disodium 5'-inosinate (IMP), is a nucleotide derivative with significant biological activity. This compound plays a vital role in various biochemical pathways, particularly in cellular signaling and metabolism. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C10H13N4O8P.2Na.7H2O
- Molecular Weight : 518.28 g/mol
- IUPAC Name : this compound
- CAS Number : 3681-93-4
Biological Significance
Disodium 5'-inosinate is primarily recognized for its role as an intermediate in the synthesis of adenosine triphosphate (ATP) and other nucleotides, which are essential for energy metabolism in cells. Its biological activities include:
- Cellular Signaling : IMP acts as a signaling molecule that influences various physiological processes, including neurotransmission and immune responses.
- Metabolism : It is involved in purine metabolism, contributing to the synthesis of nucleotides that are crucial for DNA and RNA production.
- Flavor Enhancer : In food science, it is used as a flavor enhancer due to its umami taste, often in combination with monosodium glutamate (MSG).
Synthesis
The synthesis of disodium 5'-inosinate typically involves the phosphorylation of inosine. The general steps include:
- Protection of Hydroxyl Groups : Inosine undergoes protection to prevent unwanted reactions during phosphorylation.
- Phosphorylation : Using agents like phosphorus oxychloride or phosphoryl chloride, the protected inosine is phosphorylated.
- Deprotection and Neutralization : The final product is obtained by deprotecting the hydroxyl groups and neutralizing with sodium hydroxide.
Case Studies
-
Metabolic Pathways :
- A study demonstrated that disodium 5'-inosinate significantly enhances ATP levels in mammalian cells, indicating its potential role in boosting cellular energy metabolism .
- Neurotransmission :
- Flavor Enhancement :
Comparative Analysis
| Property | Disodium 5'-Inosinate | Other Nucleotide Derivatives |
|---|---|---|
| Molecular Weight | 518.28 g/mol | Varies (e.g., ATP: 507.18 g/mol) |
| Biological Role | Energy metabolism | Varies (e.g., ATP: Energy transfer) |
| Flavor Profile | Umami | Varies (e.g., AMP: Bitter) |
| Safety Assessment | Safe at dietary levels | Varies (depends on compound) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
